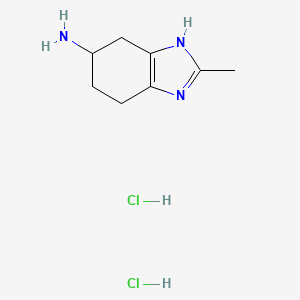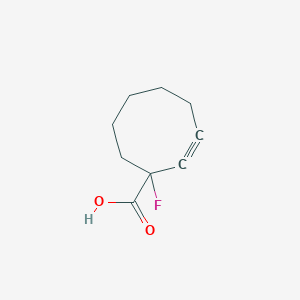
Daabd-AE
Overview
Description
Daabd-AE is a chemical compound known for its application in high-performance liquid chromatography (HPLC) derivatization. It is used to enhance the detection and quantification of various analytes, particularly carboxylic acids, in complex biological samples .
Mechanism of Action
Target of Action
It is used as a derivatization reagent for the quantification of certain fatty acids .
Mode of Action
The compound interacts with its targets (pristanic acid, phytanic acid, and very long chain fatty acids) through a derivatization reaction . This reaction enhances the detection and quantification of these fatty acids in liquid chromatography tandem mass spectrometric analyses .
Biochemical Pathways
The compound is involved in the biochemical pathways related to fatty acid metabolism. Specifically, it aids in the quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma .
Result of Action
The result of the action of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is the enhanced detection and quantification of certain fatty acids in plasma . This can provide valuable information for the study of metabolic disorders related to these fatty acids.
Action Environment
The action of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is influenced by the conditions of the derivatization reaction and the subsequent liquid chromatography tandem mass spectrometric analysis . .
Biochemical Analysis
Biochemical Properties
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions as a derivatization reagent. It interacts with carboxylic acids, forming stable derivatives that can be easily detected and quantified using HPLC or LC-MS/MS techniques. The compound reacts with the carboxyl group of fatty acids, such as pristanic acid, phytanic acid, and very long-chain fatty acids, to form fluorescent derivatives. These derivatives enhance the sensitivity and specificity of the analytical methods, allowing for the accurate quantification of these acids in biological samples .
Cellular Effects
The effects of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole on various types of cells and cellular processes are primarily related to its role as a derivatization reagent. By forming stable derivatives with carboxylic acids, the compound facilitates the detection and quantification of these acids in cellular samples. This, in turn, provides valuable insights into cellular metabolism, signaling pathways, and gene expression. The compound does not directly influence cell function but rather aids in the analysis of cellular components .
Molecular Mechanism
The molecular mechanism of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole involves its interaction with carboxylic acids. The compound contains functional groups that react with the carboxyl group of fatty acids, forming stable derivatives. This reaction enhances the detection and quantification of these acids in biological samples. The compound does not exhibit enzyme inhibition or activation but rather serves as a tool for the analysis of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole are stable over time. The compound forms stable derivatives with carboxylic acids, which can be detected and quantified using HPLC or LC-MS/MS techniques. The stability of the compound and its derivatives ensures accurate and reproducible results in biochemical analyses. Long-term effects on cellular function have not been observed, as the compound is primarily used as a derivatization reagent .
Metabolic Pathways
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is involved in the metabolic pathways of carboxylic acids. By forming stable derivatives with carboxylic acids, the compound facilitates their detection and quantification in biological samples. This provides valuable insights into the metabolic flux and levels of metabolites in various biological systems. The compound does not directly interact with enzymes or cofactors but rather serves as a tool for the analysis of metabolic pathways .
Transport and Distribution
The transport and distribution of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole within cells and tissues are primarily related to its role as a derivatization reagent. The compound is used in trace amounts and forms stable derivatives with carboxylic acids, which are then detected and quantified using HPLC or LC-MS/MS techniques. The compound does not exhibit specific transport or binding interactions but rather facilitates the analysis of carboxylic acids in biological samples .
Subcellular Localization
The subcellular localization of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is not well-defined, as the compound is primarily used as a derivatization reagent. It forms stable derivatives with carboxylic acids, which are then analyzed using HPLC or LC-MS/MS techniques. The compound does not exhibit specific targeting signals or post-translational modifications but rather serves as a tool for the analysis of cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daabd-AE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-7-nitrobenzofurazan with 2-(n,n-dimethylamino)ethylamine, followed by reduction and sulfonation steps. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors and precise control of reaction parameters to achieve the desired product quality. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Daabd-AE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Scientific Research Applications
Daabd-AE has a wide range of applications in scientific research:
Chemistry: Used as a derivatization reagent in HPLC to enhance the detection of carboxylic acids.
Biology: Employed in the analysis of biological samples, such as plasma and saliva, to quantify fatty acids and other metabolites.
Medicine: Utilized in the study of metabolic disorders by analyzing the levels of specific biomarkers.
Industry: Applied in quality control processes to ensure the purity and consistency of chemical products.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(n,n-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan
- 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
Daabd-AE is unique due to its high reactivity and specificity in forming derivatives with carboxylic acids. This makes it particularly valuable in analytical chemistry for the detection and quantification of trace amounts of analytes in complex biological matrices .
Properties
IUPAC Name |
7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBJERNSIEPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DAABD-AE enhance the detection of carboxylic acids in LC/ESI-MS/MS?
A: this compound reacts with carboxylic acids to form derivatives that are more easily ionizable under ESI conditions. [, ] This derivatization significantly increases the sensitivity of detection compared to analyzing the underivatized carboxylic acids. [] The improved ionization efficiency allows for the detection of trace amounts of carboxylic acids in complex biological samples.
Q2: What are the advantages of using this compound over other derivatization reagents for carboxylic acid analysis?
A2: this compound offers several advantages:
- High Sensitivity: Derivatization with this compound leads to a remarkable increase in sensitivity, reaching up to nine orders of magnitude compared to underivatized analytes. []
- Rapid Reaction: The derivatization reaction with this compound is relatively fast, completing within 30 minutes at 60°C. []
- Specific Fragmentation: this compound derivatives produce a characteristic fragment ion at m/z 151 in their product ion spectra, corresponding to the (dimethylamino)ethylaminosulfonyl moiety. [] This specific fragmentation pattern aids in the identification and quantification of the derivatized carboxylic acids.
Q3: What types of samples have been successfully analyzed using this compound derivatization for carboxylic acid profiling?
A: this compound has been successfully applied to analyze fatty acid profiles in various biological samples, including:* Rat Plasma: Researchers used this compound to investigate fatty acid composition in rat plasma samples, demonstrating its applicability for preclinical studies. []* Human Plasma: This derivatization method enabled the quantification of 36 different fatty acids in human plasma samples, highlighting its potential for clinical applications, including disease biomarker discovery and nutritional assessments. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
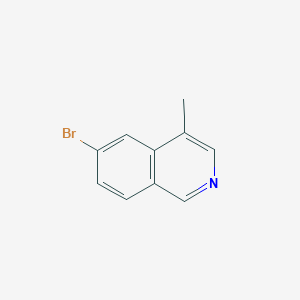
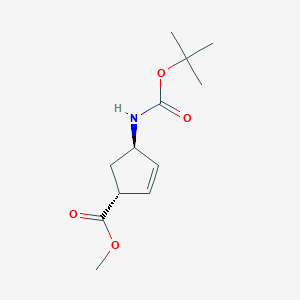


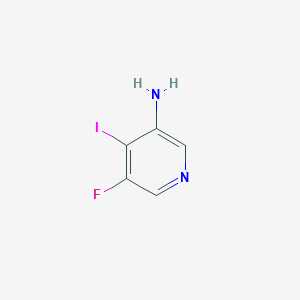
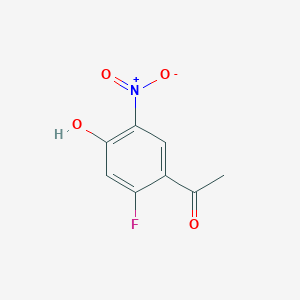
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)
